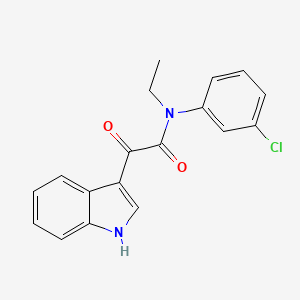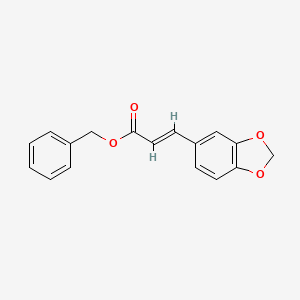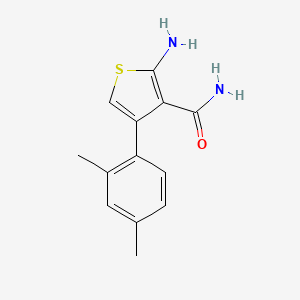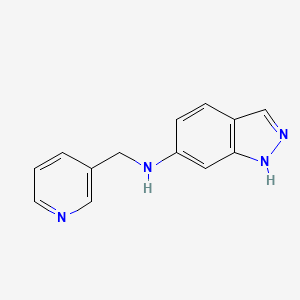![molecular formula C28H27ClN4O4 B2596047 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189667-12-6](/img/no-structure.png)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a useful research compound. Its molecular formula is C28H27ClN4O4 and its molecular weight is 519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. For instance, studies on new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have shown that certain compounds exhibit good antimicrobial activity, comparable to standard drugs (Patel & Shaikh, 2011). This suggests their potential utility in the development of new antimicrobial agents.
Supramolecular Chemistry
The supramolecular features of chlorophenyl quinazolinone derivatives have been explored through experimental and computational studies. These compounds demonstrate a broad spectrum of halogen-mediated weak interactions in their crystal structures, stabilized by a combination of strong and weak hydrogen bonds (Mandal & Patel, 2018). This research contributes to our understanding of the molecular structures and interactions that can be leveraged in designing novel materials or pharmaceuticals.
Synthesis Methodologies
Efficient synthesis methods have been developed for quinazolinone derivatives, showcasing their versatility in chemical synthesis. For example, the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines from aminopyridines demonstrates the chemical flexibility and potential for structural modification within this compound class (Katritzky et al., 2000). This is crucial for the development of new molecules with tailored properties for specific research applications.
Antitumor Activities
Some quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activity. These studies aim to identify compounds with potential efficacy against various cancer cell lines, contributing to the search for new anticancer drugs (Forsch, Wright, & Rosowsky, 2002). The exploration of quinazolinone derivatives in this context highlights their potential in oncological research.
Molecular Docking Studies
Molecular docking studies of quinazolinone analogs have been performed to assess their binding affinities to specific protein targets, offering insights into their potential mechanisms of action at the molecular level. This research is foundational for drug discovery and development processes, providing a basis for further experimental investigations (Rajasekaran & Rao, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate to form the intermediate, which is then reacted with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate", "4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N-isopropylacetamide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}ethyl ethanoate.", "Step 2: Hydrolysis of the intermediate with a strong acid such as hydrochloric acid to remove the ethyl ester group and form the intermediate 1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline-3(2H)-yl}acetic acid.", "Step 3: Coupling of the intermediate with 4-(4-aminophenyl)-2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1189667-12-6 |
Molekularformel |
C28H27ClN4O4 |
Molekulargewicht |
519 |
IUPAC-Name |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-9-13-22(14-10-19)33-27(36)23-5-3-4-6-24(23)32(28(33)37)17-26(35)30-16-20-7-11-21(29)12-8-20/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |
InChI-Schlüssel |
ICTFPWIOEAMOSD-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide](/img/structure/B2595966.png)
![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)

![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)




![(3S)-3,5-Bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2595978.png)
![2-chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595980.png)

![N-(4-methoxybenzyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2595983.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)
